N-Benzyl Azepanes Exhibit Sub-100 nM Monoamine Transporter Inhibition in Screening Campaigns
In a systematic screening campaign evaluating unexplored amine-functionalized scaffolds, N-benzylated azepane emerged as a potent inhibitor of norepinephrine transporter (NET) and dopamine transporter (DAT), achieving IC50 values below 100 nM [1]. The compound also demonstrated sigma-1 receptor (σ-1R) inhibition with an IC50 of approximately 110 nM, establishing a multi-target polypharmacological profile [1].
| Evidence Dimension | Monoamine transporter (NET/DAT) inhibitory activity |
|---|---|
| Target Compound Data | IC50 < 100 nM for NET and DAT inhibition |
| Comparator Or Baseline | Unsubstituted and N-alkyl azepane analogs from the same screening library |
| Quantified Difference | N-benzylated azepane was the specific scaffold identified with potent activity (<100 nM) from the 680 enumerated amines not previously listed in PubChem |
| Conditions | In vitro transporter inhibition assays; compound emerged from screening of 1139 amine-functionalized ring systems |
Why This Matters
This quantitative activity data validates the N-benzyl azepane scaffold as a privileged chemotype for monoamine transporter-targeted research, distinguishing it from inactive or weakly active azepane congeners.
- [1] Reymond JL, et al. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. J Med Chem. 2025;68(9):9176-9201. View Source
